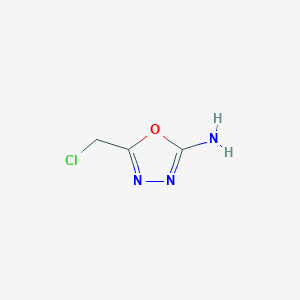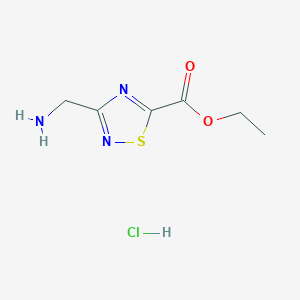![molecular formula C14H25BO2 B6596806 2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 172512-85-5](/img/structure/B6596806.png)
2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data. Techniques like mass spectrometry, IR spectroscopy, UV-Vis spectroscopy, etc., are often used .Mécanisme D'action
TMD acts as a boron-containing Lewis acid, which can coordinate with electron-rich species, such as alkenes and alcohols. The boron atom in TMD forms a coordinate bond with the electron-rich species, leading to the formation of a stable intermediate. The intermediate can then undergo further reactions, such as cross-coupling or hydroboration, depending on the reaction conditions.
Biochemical and Physiological Effects:
TMD has low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to handle TMD with care, as it is a reactive compound that can react with water and air.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMD in lab experiments is its high reactivity and versatility. TMD can be used in a wide range of chemical reactions, making it a valuable reagent in synthetic chemistry. However, TMD is also highly reactive, which can make it challenging to handle and store. TMD is also sensitive to air and moisture, which can lead to its degradation and reduced reactivity.
Orientations Futures
There are several future directions for the use of TMD in scientific research. One area of interest is the use of TMD in the synthesis of new materials, such as metal-organic frameworks and porous polymers. TMD can also be used in the synthesis of new catalysts for various chemical reactions, such as C-H activation and asymmetric synthesis. Additionally, TMD can be used in the development of new drug molecules, as boron-containing compounds have shown promising results in drug discovery research.
In conclusion, TMD is a boron-containing compound that has gained significant attention in scientific research due to its unique properties and versatility. TMD can be used in various chemical reactions, including cross-coupling and hydroboration, and has several potential applications in the synthesis of new materials, catalysts, and drug molecules. However, TMD is also highly reactive and sensitive to air and moisture, which can make it challenging to handle and store.
Méthodes De Synthèse
The synthesis of TMD involves the reaction of 2-cyclohexen-1-one with boron trifluoride etherate in the presence of tetramethylsilane. The reaction yields TMD as a colorless liquid with a boiling point of 140-142°C. The synthesis method is relatively simple and efficient, making TMD a readily available compound for scientific research.
Applications De Recherche Scientifique
TMD has been extensively used in various scientific research applications, including organic synthesis, catalysis, and polymer chemistry. TMD is a versatile reagent that can be used in a wide range of chemical reactions, such as Suzuki-Miyaura cross-coupling reactions, olefin metathesis, and hydroboration. TMD has also been used as a catalyst in the synthesis of various polymers, such as polyesters, polycarbonates, and polyurethanes.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNZRYQKISBKHG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


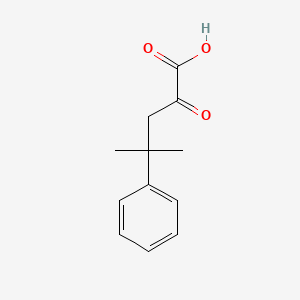
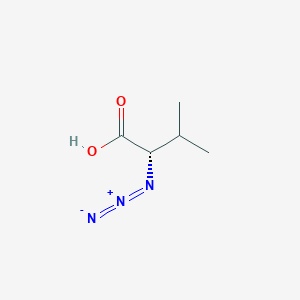

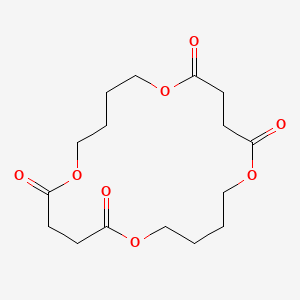



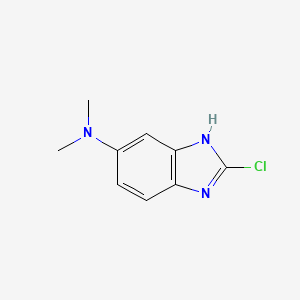
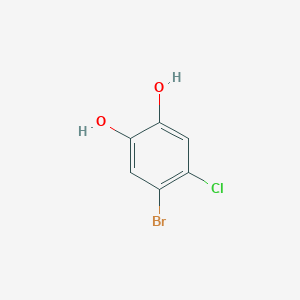

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)
